molecular formula C5H11N3O2 B2411265 D-glutaminamide CAS No. 110926-64-2

D-glutaminamide

Cat. No.: B2411265
CAS No.: 110926-64-2
M. Wt: 145.162
InChI Key: LCGISIDBXHGCDW-GSVOUGTGSA-N
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Description

D-Glutaminamide is a derivative of the amino acid glutamine, where the carboxyl group is converted into an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glutaminamide can be synthesized through several methods. One common approach involves the amidation of D-glutamic acid. This process typically requires the use of ammonia or an amine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, this compound can be produced using enzymatic methods. Enzymes such as D-amino acid amidase can catalyze the conversion of D-glutamic acid to this compound. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: D-Glutaminamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

    Deamidation: Can occur spontaneously under physiological conditions or be catalyzed by enzymes.

Major Products:

Scientific Research Applications

D-Glutaminamide has several applications in scientific research:

Mechanism of Action

D-Glutaminamide exerts its effects through various mechanisms:

Comparison with Similar Compounds

    D-Glutamine: Similar in structure but with a carboxyl group instead of an amide group.

    L-Glutaminamide: The L-isomer of glutaminamide, differing in the spatial arrangement of atoms.

Comparison:

This compound stands out due to its stability and specific interactions in biochemical processes, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-aminopentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGISIDBXHGCDW-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347595
Record name (2R)-2-Aminopentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110926-64-2
Record name (2R)-2-Aminopentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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